molecular formula C9H5FN2 B2962590 2-Fluoro-5-methylterephthalonitrile CAS No. 368426-67-9

2-Fluoro-5-methylterephthalonitrile

Cat. No.: B2962590
CAS No.: 368426-67-9
M. Wt: 160.151
InChI Key: COXAZHVNVNZQNC-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylterephthalonitrile (CAS 368426-67-9) is an aromatic compound of interest in advanced chemical synthesis, characterized by its molecular formula C9H5FN2 and a molecular weight of 160.15 g/mol . This building block incorporates a fluorine atom and two nitrile groups on a toluene-derived ring, a combination that offers multiple vectors for further chemical modification. The nitrile group is a versatile functional group that can be transformed into other valuable motifs, such as carboxylic acids, amides, or amines, through hydrolysis or reduction reactions. Meanwhile, the presence of a fluorine atom, a common strategy in medicinal chemistry, can significantly influence a molecule's electronic properties, metabolic stability, and bioavailability . Although specific applications for this exact compound are not fully detailed in the literature, structurally similar fluorinated benzonitriles are recognized as key intermediates in the development of pharmaceutical compounds and fine chemicals . For instance, the compound shares structural features with intermediates used in patented synthetic routes, highlighting the relevance of such scaffolds in complex molecule assembly . This compound is classified as dangerous and carries the hazard statements H301, H311, and H331, indicating it is toxic if swallowed, in contact with skin, or if inhaled. Handling requires strict precautions, including the use of personal protective equipment . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-methylbenzene-1,4-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2/c1-6-2-8(5-12)9(10)3-7(6)4-11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXAZHVNVNZQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluoro 5 Methylterephthalonitrile and Analogous Structures

Strategies for Selective Aromatic Fluorination in Terephthalonitrile (B52192) Scaffolds

The introduction of a fluorine atom onto an aromatic ring with high regioselectivity is a critical step in the synthesis of 2-Fluoro-5-methylterephthalonitrile. Several powerful fluorination techniques have been developed, each with its own set of advantages and limitations.

Nucleophilic Fluorination Approaches (e.g., Halogen Exchange, Fluorodenitration)

Nucleophilic aromatic substitution (SNAr) is a widely employed method for the introduction of fluorine into electron-deficient aromatic rings. This approach typically involves the displacement of a leaving group, such as a halogen or a nitro group, by a fluoride (B91410) ion.

Halogen Exchange (Halex) Reaction: The Halex process is a cornerstone of industrial aromatic fluorination. It involves the exchange of a chlorine or bromine atom with fluorine using a fluoride salt, most commonly potassium fluoride (KF) or cesium fluoride (CsF). The reaction is typically carried out in a polar aprotic solvent at elevated temperatures. For the synthesis of this compound, a potential precursor would be 2-chloro-5-methylterephthalonitrile. The electron-withdrawing nature of the two cyano groups in the terephthalonitrile core facilitates the nucleophilic attack by the fluoride ion.

Fluorodenitration: Similar to the Halex reaction, fluorodenitration involves the displacement of a nitro group by a fluoride ion. This method can be particularly useful when the corresponding nitro-aromatic precursor is readily available. The synthesis of this compound via this route would start from 2-nitro-5-methylterephthalonitrile.

Key to the success of these nucleophilic fluorination reactions is the use of anhydrous conditions and often phase-transfer catalysts or specific solvent systems to enhance the nucleophilicity of the fluoride source. google.com

PrecursorReagentConditionsProductReference
Aryl ChlorideKF, CsFPolar aprotic solvent, heatAryl Fluoride google.com
Aryl Nitro CompoundKFPolar aprotic solvent, heatAryl Fluoride google.com

Electrophilic Fluorination Techniques for Fluorine Atom Introduction

Electrophilic fluorination offers a complementary approach to nucleophilic methods, particularly for electron-rich or neutral aromatic substrates. wikipedia.org In this strategy, a reagent that delivers an electrophilic fluorine atom ("F+") is used to directly fluorinate a C-H bond on the aromatic ring. For the synthesis of this compound, this would involve the direct fluorination of 5-methylterephthalonitrile.

A variety of electrophilic fluorinating reagents have been developed, with N-F reagents being the most common due to their relative stability and safety. wikipedia.org Prominent examples include Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI).

The regioselectivity of electrophilic aromatic fluorination is governed by the electronic and steric properties of the substituents on the aromatic ring. In the case of 5-methylterephthalonitrile, the methyl group is an ortho-, para-director, while the cyano groups are meta-directors. The interplay of these directing effects would influence the position of fluorination.

SubstrateReagentConditionsProductReference
Electron-rich areneSelectfluor®Acetonitrile, room temp.Fluorinated arene nih.gov
AreneNFSIVarious solvents, catalystFluorinated arene juniperpublishers.com

Transition Metal-Catalyzed Fluorination Routes to Fluorinated Aromatic Compounds

In recent years, transition metal-catalyzed fluorination has emerged as a powerful tool for the synthesis of fluorinated aromatic compounds. beilstein-journals.org These methods often proceed under milder conditions and can exhibit unique regioselectivities compared to traditional methods. Palladium, copper, and silver catalysts are commonly employed.

One notable approach is the palladium-catalyzed fluorination of aryl halides or triflates. This cross-coupling reaction allows for the formation of a C-F bond from a C-X (X = Br, I, OTf) bond. To synthesize this compound, a precursor such as 2-bromo-5-methylterephthalonitrile could be subjected to a palladium-catalyzed fluorination using a fluoride source like CsF or AgF. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the challenging reductive elimination step that forms the C-F bond.

SubstrateCatalystFluoride SourceLigandProductReference
Aryl triflatePd(OAc)₂CsFBuchwald-type phosphineAryl fluoride beilstein-journals.org
Aryl bromideCu(I) saltKF-Aryl fluoride beilstein-journals.org

Boron-Directed Cycloaddition for Fluoroalkyl Aromatic System Construction

While not a direct fluorination method, boron-directed cycloaddition reactions offer an innovative strategy for constructing fluoroalkyl-substituted aromatic systems. This approach involves the reaction of a boron-containing dienophile with a suitable diene to build the aromatic ring with a fluoroalkyl group already in place. Although this method is more suited for introducing fluoroalkyl groups (like -CF₃), it highlights the creative strategies being developed in organofluorine chemistry.

Halofluorination and Selenofluorination Protocols Utilizing Fluoride Sources

Halofluorination and selenofluorination reactions involve the addition of a halogen (or selenium) and a fluorine atom across a double bond. While not directly applicable to the fluorination of an existing aromatic ring, these methods are valuable for the synthesis of fluorinated building blocks that could subsequently be used to construct the desired terephthalonitrile structure. For example, a fluorinated cyclohexene (B86901) derivative could be synthesized and then aromatized to yield a fluorinated benzene (B151609) ring.

Synthesis of the Terephthalonitrile Core Structure

Alternatively, the cyano groups can be introduced through other transformations, such as the Sandmeyer reaction starting from the corresponding diamine or the dehydration of a diamide. Another approach involves the cross-coupling of a dihalide with a cyanide source.

A one-pot synthesis of 4'-alkyl-4-cyanobiaryls based on the terephthalonitrile dianion has been described. This method involves the reaction of the terephthalonitrile dianion with a neutral aromatic nitrile, followed by alkylation. google.com While not a direct route to the target compound, it showcases modern approaches to constructing complex dinitrile structures.

Preparation of Halogenated Terephthalonitriles from Terephthaloyl Chloride Precursors

A common route to halogenated terephthalonitriles involves a two-step process starting from the corresponding halogenated terephthaloyl chloride. google.com In the first step, the terephthaloyl chloride derivative reacts with ammonia (B1221849) gas in an organic solvent to yield terephthalamide (B1206420) and ammonium (B1175870) chloride. google.com The subsequent dehydration of the terephthalamide, often facilitated by a dehydrating agent, produces the desired halogenated terephthalonitrile. google.com

Key Reaction Parameters:

Molar Ratio (Ammonia to Terephthaloyl Chloride): A molar ratio of 1:1 to 1:50 is typically employed, with a recommended range of 1:2 to 1:20. google.com

Reaction Temperature (Amidation): The reaction is generally carried out between -10°C and 100°C, with an optimal range of 0°C to 80°C. google.com

Solvents: Ethers such as diethyl ether, n-butyl ether, and ethylene (B1197577) glycol dimethyl ether, as well as aromatic solvents like benzene, toluene, or xylene, are suitable for the amidation step. google.com

Dehydrating Agents: Phosphorus pentoxide, phosphorus oxychloride, or phosphorus trichloride (B1173362) can be used for the dehydration step. google.com The molar ratio of the dehydrating agent to the halogenated terephthaloyl chloride is typically between 2:1 and 10:1. google.com

Reaction Temperature (Dehydration): The dehydration reaction is conducted at temperatures ranging from 80°C to the reflux temperature of the solvent. google.com

This method offers a straightforward and economically viable pathway for the industrial-scale production of halogenated terephthalonitriles. google.com

One-Pot Synthetic Routes to Halogenated Terephthalonitriles

To enhance efficiency and simplify the synthetic process, one-pot methodologies for the synthesis of halogenated terephthalonitriles have been developed. These methods combine the amidation and dehydration steps into a single reaction vessel, eliminating the need for isolation of the intermediate terephthalamide. google.com A Chinese patent describes a one-step synthesis where a halogen-substituted terephthaloyl chloride reacts with liquid ammonia to form the corresponding terephthalamide, which is then dehydrated in situ to yield the halogenated terephthalonitrile. google.com This streamlined approach is considered suitable for industrial applications due to its simplicity and cost-effectiveness. google.com

Another innovative one-pot formal synthesis has been reported for biorenewable terephthalic acid, a precursor to terephthalonitriles, from methyl coumalate and methyl pyruvate. rsc.org This method utilizes a Diels-Alder/decarboxylation/elimination sequence to produce dimethyl terephthalate (B1205515) (DMT) in nearly quantitative yield. rsc.org The solvent-free nature of this process and purification by recrystallization make it an environmentally friendly alternative. rsc.org

Biocatalytic Approaches to Aromatic Nitrile Synthesis

Biocatalysis has emerged as a sustainable and highly selective alternative for the synthesis of aromatic nitriles. nih.govnumberanalytics.com Enzymes, particularly aldoxime dehydratases (Oxd), have been engineered for the scalable production of these valuable compounds. nih.govmdpi.com This approach is significant as aromatic nitriles are crucial building blocks in the pharmaceutical, agrochemical, and materials science industries. nih.govnumberanalytics.com

Key Features of Biocatalytic Nitrile Synthesis:

Cyanide-Free: Biocatalytic methods, such as those using aldoxime dehydratases, offer a safer alternative to traditional methods that often employ toxic cyanide reagents. mdpi.comresearchgate.net

High Selectivity: Enzymes can provide excellent enantioselectivity, which is crucial for the synthesis of chiral nitriles. researchgate.net

Mild Reaction Conditions: Biocatalytic reactions are typically performed under mild conditions, reducing energy consumption and by-product formation. mdpi.com

Sustainability: The use of enzymes aligns with the principles of green chemistry, offering a more environmentally friendly synthetic route. numberanalytics.com

Researchers have successfully demonstrated the conversion of a wide range of aromatic and aliphatic aldoximes into nitriles with high conversions and enantioselectivities using whole cells overexpressing aldoxime dehydratases. mdpi.com Furthermore, a chemoenzymatic cascade has been developed that combines organolithium chemistry with biocatalysis in a one-pot fashion to transform nitriles into chiral alcohols. uniovi.es

Integration of Methyl Functionality onto Fluorinated Aromatic Dinitriles

The introduction of a methyl group onto a fluorinated aromatic dinitrile core is a critical step in the synthesis of this compound. This functionalization can significantly influence the molecule's electronic properties and reactivity.

Methodologies for Methyl Group Introduction on Aromatic Rings (e.g., based on 2-methylterephthalonitrile (B180709) derivatives)

The introduction of methyl groups onto aromatic rings is a fundamental transformation in organic synthesis. The positioning of these groups can be influenced by the presence of other substituents on the ring. khanacademy.org For instance, in substituted benzenes, the directing effects of existing groups (activating or deactivating) will determine the position of incoming substituents. khanacademy.orgyoutube.com Toluene, which is methylbenzene, and xylenes, which are dimethylbenzenes, are common examples of methylated aromatic compounds. youtube.com

While specific methods for the direct methylation of a pre-formed fluorinated terephthalonitrile are not extensively detailed in the provided search results, general principles of electrophilic aromatic substitution would apply. The fluorine atom, being an ortho-, para-director, and the nitrile groups, being meta-directors, would present a complex regiochemical challenge.

A study on the recognition of multiple methyl groups on aromatic rings by a polyaromatic cavity highlights the subtle yet significant interactions of methyl groups, which can be a driving force in molecular recognition. nih.gov

Regioselective Functionalization Strategies for Methyl Incorporation

Achieving regioselectivity in the functionalization of aromatic rings is a significant synthetic challenge, particularly when multiple directing groups are present. khanacademy.org In the context of synthesizing this compound, the key is to control the placement of the methyl group relative to the fluorine and nitrile functionalities.

A study on a multifunctional fungal flavoenzyme demonstrated highly regioselective dichlorination of a non-activated methyl group. nih.gov While this involves halogenation rather than methylation, it showcases the potential of biocatalysis to achieve high regioselectivity in the functionalization of specific positions on a molecule. nih.gov

The development of methods for introducing difluoro(methoxy)methyl groups onto aromatic rings also provides insights into controlling substituent placement and understanding the electronic effects of these groups. nuph.edu.ua

Novel Synthetic Pathways to this compound

While established routes provide a foundation for the synthesis of this compound, the development of novel and more efficient pathways is an ongoing area of research. A patent for five-membered heterocycles useful as serine protease inhibitors mentions a related compound, ((S)-l-{4-[4-(5-Methyl-[l,2,4]oxadiazol-3-yl)-phenyl]-lH- imidazol-2-yl}-2-phenyl-ethyl)-2- fluoro-terephthalamide, suggesting that functionalized terephthalamides are intermediates in the synthesis of complex molecules. google.com This could imply that novel pathways might involve the late-stage introduction of the nitrile functionalities.

Catalytic fast pyrolysis of polyethylene (B3416737) terephthalate (PET) in an ammonia atmosphere has been explored for the selective production of terephthalonitrile. researchgate.net This waste-to-chemical approach offers a promising alternative for producing the parent dinitrile, which could then be further functionalized.

Reactivity and Mechanistic Investigations of 2 Fluoro 5 Methylterephthalonitrile

Functionalization Reactions of Nitrile Groups within 2-Fluoro-5-methylterephthalonitrile

While often considered stable, the carbon-nitrile bond can be activated to participate in a variety of transformations.

The carbon-cyano (C−CN) bond in aromatic nitriles is thermodynamically stable and generally not considered a primary reaction site. snnu.edu.cn However, recent advances have demonstrated that this bond can be cleaved and functionalized, often with the assistance of transition metal catalysts. snnu.edu.cnresearchgate.net This activation allows the typically inert cyano group to act as a leaving group in substitution reactions. snnu.edu.cn The process often involves the oxidative addition of the C−CN bond to a metal center. snnu.edu.cn For this to occur, an η2-arene complex, where the metal coordinates to the C=C bond adjacent to the cyano group, is considered a crucial intermediate. acs.orgfigshare.com

Transition metals, particularly nickel and palladium, are pivotal in catalyzing the functionalization of aryl nitriles. researchgate.netnih.gov These reactions can be broadly categorized into two types: those where the nitrile acts as a leaving group and those where it serves as a source of the cyano group. snnu.edu.cn

In cross-coupling reactions, the C−CN bond is cleaved and replaced with a new carbon-carbon or carbon-heteroatom bond. snnu.edu.cnresearchgate.net Nickel-catalyzed methods have been developed for various transformations, including arylation and thiolation of aryl nitriles. researchgate.net A one-pot method for synthesizing 4'-alkyl-4-cyanobiaryls has been demonstrated through the cross-coupling of a terephthalonitrile (B52192) dianion with neutral aromatic nitriles, highlighting the utility of dinitrile compounds in building complex molecules. beilstein-journals.org

Hydrocyanation is another key transformation where nitriles can act as a non-toxic source of cyanide, adding a CN group across an unsaturated bond. snnu.edu.cn

Table 1: Examples of Transition Metal-Catalyzed Reactions of Aryl Nitriles

Catalyst System Reaction Type Substrates Key Finding
Nickel / dcype Thiolation Aryl Nitriles, Thiols The ligand dcype and base KOtBu were essential for the C-S bond formation via C-CN bond activation. researchgate.net
Nickel / Lewis Acid Dearomative Arylcyanation Indoles A cooperative catalytic system enables a C-CN bond activation and dearomatization sequence. bohrium.com
Palladium Cross-Coupling Thioesters Thioesters can be used as coupling partners in Pd-catalyzed reactions to form C-C bonds. sioc-journal.cn
Sodium / Liquid NH₃ Cross-Coupling Terephthalonitrile, Benzonitriles A transition-metal-free method for biaryl synthesis from dinitriles. beilstein-journals.org

Radical-mediated reactions offer an alternative pathway for nitrile functionalization. These processes typically involve the generation of a radical species that can react with the nitrile or a nearby C-H bond. nih.gov For instance, the oxidative cleavage of an α-C(sp³)–H bond adjacent to a nitrile can generate an alkyl radical, which can then participate in cascade reactions. beilstein-journals.org The involvement of radical intermediates in such reactions is often confirmed through experiments using radical scavengers like TEMPO, which inhibit the reaction. beilstein-journals.org

Fluorinated radicals, generated from precursors like fluoroalkylsulfonyl chlorides via photoredox catalysis, can be used to construct complex fluorinated molecules. acs.org These radicals can add to double bonds, initiating tandem cyclizations where a nitrile group might be incorporated or be present as a directing/activating group on an aromatic ring. acs.orgresearchgate.net

In the context of this compound, the two strongly electron-withdrawing nitrile groups make the aromatic ring highly electron-deficient. masterorganicchemistry.com This electronic profile makes the molecule an excellent substrate for Nucleophilic Aromatic Substitution (S_N_Ar), a reaction that is the mirror opposite of the more common electrophilic aromatic substitution. masterorganicchemistry.com In an S_N_Ar reaction, a nucleophile attacks the electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com

For this specific molecule, the fluorine atom serves as the leaving group, and its substitution is readily achieved with various nucleophiles, including amines. masterorganicchemistry.comnih.gov The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of the two nitrile groups ortho and para to the fluorine atom is critical, as they effectively stabilize this negative intermediate through resonance. masterorganicchemistry.com

Reactivity Profile of the Fluorine Substituent

Fluorine is the most electronegative element, and its presence on an aromatic ring has profound electronic effects. researchgate.net It strongly withdraws electron density from the ring via the inductive effect. masterorganicchemistry.com This withdrawal deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack. masterorganicchemistry.com The presence of fluorine causes the carbon atom to which it is attached to gain a net positive charge, creating a barrier for π-electron flow that can disrupt the ring current. acs.org

While deactivating, fluorine's lone pairs can also participate in resonance, contributing additional π-orbitals to the aromatic system, a concept referred to as "fluoromaticity". acs.org This can lead to increased thermal and chemical stability in some fluorinated aromatic compounds. acs.org

In S_N_Ar reactions, fluorine's high electronegativity makes the carbon it is bonded to highly electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com Counterintuitively, fluorine is an excellent leaving group in these specific reactions, often better than chlorine, bromine, or iodine. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile on the ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Fluorine's strong inductive effect accelerates this rate-determining attack more effectively than other halogens. masterorganicchemistry.com

Table 2: Halogen Reactivity in Nucleophilic Aromatic Substitution (S_N_Ar)

Halogen (X) Inductive Effect Leaving Group Ability (in S_N_Ar) Rationale
F Strongest Excellent The high electronegativity strongly activates the ring for nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com
Cl Strong Good Weaker inductive effect than F, leading to a slower rate of attack.
Br Moderate Moderate Weaker inductive effect than Cl.
I Weakest Fair The weakest inductive effect results in the slowest rate of nucleophilic attack among halogens.

Role of Fluorine in Directing Further Chemical Transformations

The fluorine atom in this compound plays a pivotal role in directing the regioselectivity and reactivity of the molecule in further chemical transformations. Its strong electron-withdrawing nature, a consequence of its high electronegativity, significantly influences the electron distribution within the aromatic ring. This electronic perturbation is key to activating the molecule towards certain reaction types, particularly nucleophilic aromatic substitution (SNAr).

In SNAr reactions, the electron-withdrawing fluorine atom polarizes the carbon-fluorine bond and activates the ipso-carbon, as well as the ortho and para positions, to nucleophilic attack. In the case of this compound, the fluorine atom is positioned ortho to one nitrile group and meta to the other. This positioning, combined with the electron-donating effect of the methyl group at the 5-position, creates a nuanced reactivity profile. The methyl group, through its inductive and hyperconjugative effects, tends to increase the electron density of the ring, which can either enhance or diminish the activating effect of the fluorine, depending on the position of attack.

Theoretical investigations into the reactivity of substituted terephthalonitriles have shown that the presence and nature of substituents are critical in determining the outcome of reactions. For instance, in the conversion of amino-terephthalonitriles, the electronic properties of the amine substituents dictate whether further SNAr reactions occur or if hydrolysis of the nitrile groups is favored. rsc.org While specific studies on this compound are not extensively available, the principles observed in related fluorinated aromatic compounds can be applied. For example, studies on fluorinated benzonitriles have demonstrated the profound effect of fluorine substitution on the thermodynamics of metal-catalyzed C-CN bond activation. acs.orgresearchgate.net The stability of intermediates and transition states in such reactions is highly dependent on the position of the fluorine substituent. acs.orgresearchgate.net

The interplay between the activating fluorine and the deactivating (or less activating) methyl group, along with the two nitrile groups, suggests that nucleophilic attack would likely be directed to the carbon bearing the fluorine atom. The nitrile groups, also being strongly electron-withdrawing, further activate the ring towards nucleophilic attack, particularly at the positions ortho and para to them. Therefore, the fluorine atom not only serves as a good leaving group in SNAr reactions but also directs incoming nucleophiles to a specific location on the aromatic ring, enabling the synthesis of a variety of substituted derivatives.

Investigations into Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and elucidating reaction mechanisms. While specific experimental data for this compound is limited in the public domain, we can discuss the principles of relevant investigative techniques.

Kinetic Isotope Effect Studies for Nitrile Activation Pathways

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the rate-determining step of a reaction and understanding the nature of transition states. nih.gov By replacing an atom with its heavier isotope at a specific position in a reactant, one can measure the effect of this substitution on the reaction rate. A significant KIE (typically k_light/k_heavy > 1 for a primary KIE) indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step.

In the context of nitrile activation, KIE studies could be employed to understand the mechanism of reactions such as hydrolysis, reduction, or cycloadditions involving the nitrile groups of this compound. For example, by using a deuterated solvent (e.g., D₂O) in a hydrolysis reaction, a solvent isotope effect can be measured. This can provide insights into the role of proton transfer in the activation of the nitrile group. Similarly, labeling the carbon or nitrogen atom of the nitrile group with ¹³C or ¹⁵N, respectively, could help to elucidate the mechanism of nitrile bond cleavage or transformation.

While no specific KIE studies on this compound are available, the general principles are well-established in the study of reaction mechanisms of various organic compounds, including those with nitrile functionalities. nih.gov

Table 1: Illustrative Kinetic Isotope Effects and Their Mechanistic Implications

Isotopic SubstitutionObserved KIE (kH/kD or k¹²C/k¹³C)Potential Mechanistic Implication for Nitrile Activation
C-H vs C-D bond cleavage adjacent to nitrile> 1C-H bond breaking is part of the rate-determining step.
Solvent (H₂O vs D₂O)> 1Proton transfer is involved in the rate-determining step of hydrolysis.
¹²C≡N vs ¹³C≡N> 1The C≡N bond is significantly altered in the transition state of the rate-determining step.

This table is for illustrative purposes and does not represent experimental data for this compound.

Determination of Thermodynamic Parameters for Reaction Intermediates

Computational studies, often employing Density Functional Theory (DFT), have become a powerful tool for predicting the structures and energies of intermediates and transition states. nsmsi.irresearchgate.net For example, DFT calculations on related fluorinated benzonitriles have been used to determine the thermodynamic parameters for the equilibrium between η²-nitrile complexes and C-CN bond activation products in the presence of a nickel catalyst. acs.orgresearchgate.net These studies revealed a strong dependence of the stability of the products on the position of the fluorine substituents. acs.orgresearchgate.net

Table 2: Illustrative Thermodynamic Data for a Hypothetical Reaction Intermediate

Thermodynamic ParameterValueSignificance
ΔH° (Enthalpy of Formation)-X kcal/molA negative value indicates the intermediate is enthalpically stable relative to the reactants.
ΔS° (Entropy of Formation)-Y cal/mol·KA negative value suggests a more ordered structure for the intermediate compared to the reactants.
ΔG° (Gibbs Free Energy of Formation)-Z kcal/molA negative value indicates that the formation of the intermediate is spontaneous under standard conditions.

This table is for illustrative purposes and does not represent experimental data for this compound.

Advanced Applications of 2 Fluoro 5 Methylterephthalonitrile in Materials Science

Covalent Organic Frameworks (COFs) and Covalent Triazine Frameworks (CTFs) Derived from Terephthalonitriles

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds, forming two- or three-dimensional structures. mdpi.comrsc.org Similarly, Covalent Triazine Frameworks (CTFs) are a specific subclass of porous polymers characterized by highly stable triazine rings formed through the cyclotrimerization of nitrile-functionalized monomers. nih.govacs.org The properties of these frameworks, such as their porosity, stability, and functionality, are directly dictated by the geometry and chemical nature of their constituent building blocks. sci-hub.semdpi.com

While direct experimental reports on the use of 2-Fluoro-5-methylterephthalonitrile in COF synthesis are not yet prevalent in the literature, its structural motifs suggest it would be a valuable building block. The two nitrile groups provide the reactive sites necessary for forming the linkages that define the framework. For instance, these nitrile groups can undergo cyclotrimerization to form the characteristic triazine rings of CTFs. mdpi.com The presence of both a fluorine atom and a methyl group on the phenyl ring is anticipated to impart specific properties to the resulting COF. The fluorine atom, with its high electronegativity, can enhance intermolecular interactions and influence the electronic properties of the framework. researchgate.netnih.govx-mol.com The methyl group, on the other hand, can affect the framework's pore size and hydrophobicity. mdpi.comrsc.org

The synthesis of COFs from nitrile precursors can be achieved through various methods, including ionothermal synthesis, where a molten salt like zinc chloride acts as both the solvent and catalyst at high temperatures. nih.govresearchgate.netrsc.org Alternatively, milder conditions using strong Brønsted acids like trifluoromethanesulfonic acid (TFMS) at room temperature have also been employed for the synthesis of triazine-based frameworks. nih.gov

The incorporation of fluorinated terephthalonitrile (B52192) units, such as this compound, into COF architectures follows several key design principles aimed at tuning the material's properties. The introduction of fluorine atoms can significantly enhance the crystallinity and porosity of COFs. rsc.org This is attributed to the ability of fluorine to promote favorable interlayer stacking interactions, which can lead to more ordered and robust framework structures. mdpi.com

Computational studies have suggested that the energetic stabilization in the face-to-face stacking of fluorinated monomers is a key factor in improving COF properties. rsc.org Furthermore, the strong C-F bonds can enhance the chemical and thermal stability of the resulting framework. nih.govx-mol.com The strategic placement of fluorine atoms on the building blocks can also create specific binding sites for guest molecules, potentially enhancing the selectivity of the COF for certain applications like gas separation. researchgate.net The presence of a methyl group alongside the fluorine atom introduces an additional design element, allowing for the fine-tuning of pore dimensions and the modulation of the framework's electronic landscape through inductive and hyperconjugation effects. mdpi.comrsc.org

A "mixed-linker" approach, where this compound could be co-polymerized with other di-, tri-, or tetranitriles, offers a powerful strategy for creating COFs with enhanced properties. nih.gov This method allows for the precise control over the framework's porosity and surface chemistry, potentially leading to materials with superior performance in applications like carbon dioxide capture. dntb.gov.ua

Table 1: Potential Impact of Functional Groups in this compound on COF Properties

Functional GroupExpected Influence on COF PropertiesSupporting Rationale
Fluorine - Enhanced crystallinity and porosity- Increased chemical and thermal stability- Modified electronic properties- Creation of specific binding sites- Promotes favorable interlayer stacking mdpi.comrsc.org- Strong C-F bonds nih.govx-mol.com- High electronegativity researchgate.netnih.govx-mol.com- Potential for electrostatic interactions with guest molecules researchgate.net
Methyl Group - Fine-tuning of pore dimensions- Increased hydrophobicity- Modulation of electronic landscape- Steric effects influencing pore size mdpi.com- Nonpolar nature- Inductive and hyperconjugation effects rsc.org
Nitrile Groups - Formation of triazine linkages in CTFs- Potential for post-synthetic modification- Reactive sites for cyclotrimerization mdpi.com- Can be converted to other functional groups

The synthesis of Covalent Triazine Frameworks (CTFs) from aromatic nitrile precursors is a well-established method for creating highly porous and robust materials. nih.govacs.org The key reaction is the cyclotrimerization of three nitrile groups to form a 1,3,5-triazine (B166579) ring. This reaction is typically catalyzed under ionothermal conditions, using molten zinc chloride (ZnCl₂) at temperatures ranging from 400 to 600 °C. nih.govresearchgate.net In this process, the molten ZnCl₂ acts as a solvent, a Lewis acid catalyst, and a templating agent for pore formation. nih.gov Higher reaction temperatures often lead to materials with higher Brunauer-Emmett-Teller (BET) surface areas. nih.gov

An alternative, milder approach involves the use of strong Brønsted acids, such as trifluoromethanesulfonic acid (TFMS), which can catalyze the trimerization of nitriles at room temperature. nih.gov This method is particularly useful when the organic monomers are sensitive to the high temperatures of ionothermal synthesis. nih.gov More recently, direct condensation of aromatic amides using phosphorus pentoxide (P₂O₅) as a catalyst has also been reported as a route to crystalline CTFs. nih.gov

The use of a pre-synthesized amorphous polymer network as a precursor for ionothermal CTF synthesis has also been explored. This two-step process can simplify the synthesis by preventing the evaporation of small molecule monomers at high temperatures, making the procedure safer and more scalable. rsc.org Given its dinitrile functionality, this compound would be a suitable monomer for these synthetic routes to produce novel fluorinated and methylated CTFs.

The topology and porosity of COFs are critical parameters that determine their performance in applications such as gas storage and separation. The use of fluorinated dinitriles, such as this compound, provides a powerful tool for tailoring these properties. The introduction of fluorine atoms into the building blocks can lead to more crystalline materials with higher surface areas. rsc.orgnrel.gov This is often attributed to enhanced interlayer π-π stacking interactions. mdpi.com

The size and shape of the pores in a COF are determined by the geometry of the constituent building blocks. sci-hub.semdpi.com By using a linear dinitrile linker like this compound in combination with trigonal or tetrahedral nodes, it is possible to construct frameworks with predictable pore sizes. The presence of the methyl group on the linker can further refine the pore dimensions, effectively tuning the porosity of the material. mdpi.com For example, introducing increasingly larger alkyl groups into the pores of a COF has been shown to systematically decrease the pore size and surface area. mdpi.com

Furthermore, the incorporation of fluorine can lead to a reduction in pore size compared to non-fluorinated analogues due to the larger atomic size of fluorine compared to hydrogen. researchgate.net This fine control over pore size and the chemical environment within the pores is crucial for applications that rely on selective molecular recognition and transport. The combination of fluorine and methyl groups on the same building block offers a dual approach to precisely engineer the porous architecture of COFs and CTFs.

Table 2: Comparison of Synthetic Methods for Covalent Triazine Frameworks

Synthesis MethodCatalyst/ConditionsTemperatureKey AdvantagesPotential Challenges
Ionothermal Synthesis Molten ZnCl₂ nih.govresearchgate.net400 - 600 °C nih.gov- High surface area materials- Acts as solvent, catalyst, and template nih.gov- High temperatures can degrade some monomers- Removal of catalyst can be difficult
Brønsted Acid Catalysis Trifluoromethanesulfonic acid (TFMS) nih.govRoom Temperature nih.gov- Milder reaction conditions- Suitable for temperature-sensitive monomers nih.gov- May result in lower surface areas compared to ionothermal methods
Amide Condensation Phosphorus pentoxide (P₂O₅) nih.govHigh Temperature- Avoids the use of metal catalysts- Can produce highly crystalline materials nih.gov- Requires amide precursors
Two-Step Polymer Precursor 1. Brønsted acid2. Ionothermal rsc.org1. RT2. High Temp- Safer and more scalable- Avoids monomer evaporation rsc.org- Involves an additional synthesis step

Porous Aromatic Frameworks (PAFs)

Porous Aromatic Frameworks (PAFs) are a class of porous materials constructed from aromatic building blocks linked by strong covalent bonds, typically C-C bonds. nih.govrsc.org They are known for their exceptional thermal and chemical stability and often exhibit very high surface areas. nih.gov

While the primary route to PAFs involves the formation of C-C bonds through reactions like Ullmann coupling, the versatile chemistry of porous polymer networks allows for the incorporation of a wide range of functionalized monomers. nih.gov Although not a traditional building block for PAFs synthesized via C-C coupling, this compound could be envisioned as a component in related porous aromatic structures, particularly through post-synthetic modification or by forming frameworks with alternative linkages that still result in robust, aromatic networks.

For instance, imine-linked COFs can be transformed into ultrastable quinoline-linked porous aromatic frameworks through a Povarov cycloaddition reaction. escholarship.org In such a scenario, a COF initially constructed with a monomer derived from this compound could be converted into a more robust PAF-like material, retaining its porosity and crystallinity while gaining enhanced stability. The fluorine, methyl, and remaining nitrile groups would then be part of the pore walls of this new aromatic framework, influencing its surface properties and potential for selective adsorption. escholarship.org

Furthermore, the principles of using fluorinated monomers to enhance the properties of porous polymers are also applicable to PAFs. Fluorinated PAFs have been shown to exhibit improved CO₂ affinity and selectivity due to the polar C-F bonds. researchgate.net Therefore, the incorporation of the 2-fluoro-5-methylphenyl moiety into a PAF architecture, either through direct synthesis with a suitably functionalized tetrahedral or planar core or through post-synthetic modification, would be a rational strategy to create materials with enhanced gas sorption properties. researchgate.net

Impact of Fluorine and Methyl Groups on PAF Porosity and Stability

Porous Aromatic Frameworks (PAFs) are a class of materials known for their high surface areas, permanent porosity, and exceptional stability, making them suitable for applications like gas storage and separation. acs.org The incorporation of monomers like this compound into PAF structures can significantly influence their properties due to the presence of the fluorine and methyl substituents.

Methyl groups also play a crucial role. Research on related porous polymers has shown that the presence of methyl groups within the material's nanopores can influence the mobility of polymer chains and reduce physical aging, which is the slow structural relaxation of glassy polymers that can lead to a loss of porosity and performance over time. researchgate.net This suppression of chain mobility can enhance the long-term stability and performance of the framework in applications like gas separation membranes. researchgate.net

The synergistic effect of these groups in a monomer like this compound allows for the engineering of PAFs with tailored properties. The fluorine enhances stability and hydrophobicity, while the methyl group can contribute to structural robustness and performance longevity.

Polymeric Materials and Advanced Polymers

The dinitrile functionality of this compound makes it a valuable monomer for the synthesis of advanced polymeric materials. It can be incorporated into polymer structures through various polymerization techniques, and its reactive nitrile groups can participate in crosslinking reactions to form robust, three-dimensional networks.

Incorporation into Polymer Backbones (e.g., via step-growth polymerization of dinitriles)

Step-growth polymerization is a mechanism where bifunctional or multifunctional monomers react to form dimers, then oligomers, and eventually long polymer chains. wikipedia.org The two nitrile groups on this compound allow it to act as a bifunctional monomer. While direct polymerization of nitriles can be challenging, they are often used to create highly stable, nitrogen-containing heterocyclic rings within the polymer backbone, such as triazines. For example, the acid-catalyzed cyclotrimerization of dinitrile monomers is a common method for synthesizing Covalent Triazine-based Frameworks (CTFs), a subclass of porous organic polymers known for excellent thermal and chemical stability. ox.ac.uk

Alternatively, the nitrile groups can be chemically converted to other functionalities, such as amines or carboxylic acids, which are then readily polymerized into common step-growth polymers like polyamides and polyesters. A more direct route involves exploiting reversible addition-fragmentation chain transfer (RAFT) step-growth polymerization, a method that has been successfully used to prepare fluorinated polyesters from bifunctional monomers. rsc.org This approach allows for the creation of polymers with well-defined structures and compositions. rsc.org The incorporation of the this compound moiety into the polymer backbone via these methods results in fluorinated polymers with potentially enhanced thermal stability and specific surface properties. rsc.org

Table 1: Comparison of Polymerization Mechanisms

Polymerization Type Mechanism Resulting Structure Key Features
Step-Growth Polymerization Monomers react to form dimers, trimers, and larger oligomers sequentially. wikipedia.org Linear or branched polymer chains (e.g., polyesters, polyamides). wikipedia.org Requires high reaction conversion for high molecular weight. wikipedia.org

| Triazine-based Polymerization | Acid-catalyzed cyclotrimerization of nitrile groups. ox.ac.uk | Aromatic, nitrogen-rich triazine rings linking monomer units into a network. ox.ac.uk | Produces highly stable Covalent Triazine Frameworks (CTFs). ox.ac.uk |

Applications in Crosslinking and Curing Mechanisms

Crosslinking is the process of forming covalent or physical bonds between polymer chains to create a three-dimensional network. numberanalytics.com This process dramatically alters the properties of the material, typically increasing its strength, stiffness, thermal stability, and chemical resistance. numberanalytics.com The dinitrile functionality of this compound makes it a candidate for use as a crosslinking agent.

Organic Electronic Materials

The unique electronic properties conferred by the fluorine and nitrile substituents make this compound an interesting component for organic electronic materials. Fluorination is a widely recognized strategy for tuning the properties of materials used in devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Potential in Organic Photovoltaics and Organic Light-Emitting Diodes (OLEDs)

The performance of organic electronic devices is highly dependent on the electronic energy levels (HOMO and LUMO) of the materials used. The incorporation of fluorine atoms into the backbone of conjugated polymers is a key strategy for fine-tuning these levels. mdpi.com Specifically, fluorination can lower the HOMO energy level of a polymer, which can lead to a higher open-circuit voltage (Voc) in polymer solar cells, a critical factor for achieving high power conversion efficiency. mdpi.com

Donor-acceptor conjugated polymers containing fluorine atoms have demonstrated high charge carrier mobilities, another crucial parameter for efficient device operation in both OPVs and Organic Field-Effect Transistors (OFETs). acs.org The use of building blocks like this compound in the synthesis of such polymers could contribute to the development of next-generation organic electronic devices. While direct applications are still emerging, its classification as a potential OLED material highlights its relevance in this field. ambeed.com

Modulation of Electronic Properties through Fluorine Substitution in Aromatic Systems

The influence of fluorine on the electronic properties of aromatic systems is well-documented. Due to its strong electronegativity, a fluorine atom withdraws electron density from the aromatic ring it is attached to. acs.org This inductive effect lowers the energy of both the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comacs.org

Table 2: Effect of Fluorination on Electronic Properties of Aromatic Systems

Property Effect of Fluorine Substitution Rationale Implication for Devices
HOMO Energy Level Lowered (stabilized) Strong inductive electron-withdrawing nature of fluorine. mdpi.comacs.org Higher open-circuit voltage (Voc) in OPVs; improved air stability. mdpi.com
LUMO Energy Level Lowered (stabilized) Strong inductive electron-withdrawing nature of fluorine. acs.org Can be tuned for better electron injection/transport.
Electron Density of Aromatic Core Reduced Fluorine's high electronegativity pulls electron density from the ring. acs.org Affects intermolecular interactions and charge transport pathways.

| Thermal/Chemical Stability | Increased | High bond energy of the C-F bond. acs.org | Enhanced device lifetime and operational stability. |

Computational and Theoretical Investigations of 2 Fluoro 5 Methylterephthalonitrile

Electronic Structure Theory and Analysis

Computational chemistry provides powerful tools for investigating the intrinsic properties of molecules like 2-Fluoro-5-methylterephthalonitrile at an electronic level. Through various theoretical models, researchers can predict molecular structure, stability, reactivity, and spectroscopic behavior, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the equilibrium geometry and electronic structure of molecules. For aromatic compounds like this compound, DFT calculations, particularly using hybrid functionals such as B3LYP combined with a sufficiently large basis set like 6-311+G(d,p), can predict geometric parameters with high accuracy. nih.gov

These calculations solve the electronic Schrödinger equation within the DFT framework to find the lowest energy arrangement of atoms, corresponding to the optimized molecular geometry. The results include precise values for bond lengths, bond angles, and dihedral angles. Studies on analogous molecules, such as 2-fluoro-5-methylbenzonitrile (B33194) and other fluorinated aromatics, have shown that optimized geometrical parameters obtained by DFT calculations are in good agreement with experimental data from techniques like X-ray crystallography. bohrium.comchemrxiv.org This validates the use of DFT for obtaining reliable structural information for this compound. The resulting electronic configuration provides a foundation for further analysis of the molecule's properties.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents hypothetical yet realistic data based on DFT calculations for analogous structures.

ParameterTypeCalculated Value
C-FBond Length1.35 Å
C-CH₃Bond Length1.51 Å
C-CNBond Length1.44 Å
C≡NBond Length1.16 Å
C-C-FBond Angle119.5°
C-C-C (ring)Bond Angle120.0°

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's chemical reactivity and electronic properties. rsc.org The HOMO is the orbital of highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital devoid of electrons and can act as an electron acceptor. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to move an electron from the HOMO to the LUMO. rsc.orguci.edu Conversely, a small gap indicates that the molecule is more reactive and can be easily excited. acs.org DFT calculations are routinely used to compute the energies of the HOMO, LUMO, and the resulting energy gap, which helps in predicting the molecule's behavior in chemical reactions. For this compound, the electron-withdrawing nature of the fluorine and nitrile groups is expected to influence the energies of these orbitals significantly.

Table 2: Representative Frontier Orbital Properties for this compound (Illustrative Data) This table presents hypothetical yet realistic data based on DFT calculations for analogous structures.

PropertyCalculated Value (eV)Implication
HOMO Energy-7.5Indicates ionization potential; ability to donate electrons.
LUMO Energy-2.1Indicates electron affinity; ability to accept electrons.
HOMO-LUMO Gap (ΔE)5.4Suggests high chemical stability and low reactivity. acs.org

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely employed computational method. rsc.orgacs.org It is used to calculate vertical excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum, and to simulate emission spectra. The accuracy of TD-DFT, while generally good for many organic molecules, is dependent on the choice of the exchange-correlation functional and the nature of the electronic transition. nih.gov

For benzonitrile (B105546) derivatives, TD-DFT has been successfully used to study fluorescence behavior and intramolecular charge transfer (ICT) in excited states. These calculations can elucidate the character of different excited states (e.g., π → π, n → π) and predict properties like absorption wavelengths and oscillator strengths. While specific studies on dyads or triads involving this compound are not prevalent, TD-DFT can be extended to model systems of interacting chromophores. mdpi.com This allows for the investigation of phenomena such as electronic energy transfer (EET) between molecular units, which is fundamental to the function of molecular dyads and triads designed for applications in photonics and artificial photosynthesis. mdpi.com

Natural Bond Orbital (NBO) analysis is a powerful technique used to interpret the results of a DFT calculation in terms of classical chemical bonding concepts. It transforms the calculated wave function into a set of localized orbitals representing core electrons, lone pairs, and bonds. This method is particularly useful for quantifying intramolecular and intermolecular bonding and charge transfer interactions.

Table 3: Representative NBO Donor-Acceptor Interactions for this compound (Illustrative Data) This table presents hypothetical yet realistic data based on NBO analysis of analogous structures.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP (N)π* (C-C)ring5.8Lone Pair Delocalization
π (C-C)ringπ* (C≡N)22.5π-Conjugation
LP (F)σ* (C-C)ring2.1Hyperconjugation

Reaction Mechanism Elucidation through Computational Chemistry

Beyond static properties, computational chemistry is instrumental in mapping the energetic landscapes of chemical reactions, providing detailed insights into reaction mechanisms that are often difficult to probe experimentally.

DFT calculations are widely used to simulate reaction pathways by locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states. The nitrile groups in this compound can act as directing groups in various chemical transformations, such as transition-metal-catalyzed C-H bond functionalization.

Computational studies on similar systems have shown that DFT can be used to model the entire catalytic cycle. By calculating the energy profile, researchers can identify the rate-determining step of the reaction. For instance, in meta-selective C-H activation reactions directed by a nitrile-based template, computational analysis combined with experimental kinetic isotope effect (KIE) studies can confirm whether the C-H bond cleavage is the rate-limiting step. Simulating the geometry of the transition state helps to understand the origins of selectivity (e.g., ortho vs. meta vs. para) observed in the reaction. These computational models provide a powerful predictive tool for optimizing reaction conditions and designing more efficient synthetic routes involving the activation of C-H bonds or the transformation of nitrile functionalities.

Energetic Profiles and Activation Barriers for Functionalization Reactions

The functionalization of this compound is a key step in its utilization for the synthesis of more complex molecules and materials. Computational chemistry provides powerful tools to investigate the energetics of these reactions, offering insights into reaction mechanisms, feasibility, and the factors that control reactivity. Density Functional Theory (DFT) is a commonly employed method for these investigations, allowing for the calculation of potential energy surfaces, the identification of transition states, and the determination of activation barriers.

A relevant area of study is the metal-catalyzed activation of C-C bonds in aromatic nitriles. For instance, the reaction of various fluorinated benzonitriles with a nickel(0) fragment has been studied using DFT calculations. acs.org These studies reveal that the reaction typically proceeds through an initial η2-nitrile complex, which then converts to the C-CN bond activation product. The relative energies of these intermediates and the transition states connecting them are crucial for understanding the reaction pathway.

Another important functionalization pathway for dinitriles is their cyclotrimerization to form triazine-based structures, which can serve as building blocks for covalent organic frameworks (COFs). The steric hindrance caused by the methyl group in the ortho position to one of the nitrile groups in this compound could lead to incomplete cyclotrimerization, as has been observed in the case of 2-methylterephthalonitrile (B180709). uni-bayreuth.deresearchgate.net Computational studies can quantify this steric effect by calculating the activation barriers for the cyclotrimerization reaction, comparing it to less hindered analogs.

Below is a hypothetical data table illustrating the type of information that could be obtained from DFT calculations on the functionalization of a substituted terephthalonitrile (B52192). The values are for illustrative purposes and are not experimental data for this compound.

Reaction TypeReactant(s)Intermediate(s)Product(s)Activation Energy (kcal/mol)Reaction Energy (kcal/mol)
SNAr (with CH3O-)This compound + CH3O-Meisenheimer Complex2-Methoxy-5-methylterephthalonitrile + F-15.2-5.8
Ni(0) catalyzed C-CN activationThis compound + Ni(dippe)η2-nitrile complexC-CN insertion product20.5-10.2
Cyclotrimerization (first step)2 x this compoundLinear dimer intermediateCyclized dimer25.1-15.7

Solvation Effects in Computational Modeling of Reactivity

Solvation plays a critical role in the reactivity of molecules in solution, and its accurate representation in computational models is essential for obtaining reliable predictions of reaction energetics and mechanisms. cuni.cz For reactions involving charged species or significant changes in polarity, the effect of the solvent can be substantial. In the context of this compound functionalization, solvation can influence the stability of reactants, intermediates, and transition states, thereby altering activation barriers and reaction rates. cuni.cz

Continuum solvation models are a popular and efficient way to incorporate solvent effects in quantum chemical calculations. acs.orgresearchgate.netacs.org These models treat the solvent as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. The Solvation Model based on Density (SMD) and the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) are widely used examples. researchgate.netrsc.org These models can provide a good approximation of the bulk electrostatic effects of the solvent.

For reactions where specific solute-solvent interactions, such as hydrogen bonding, are important, an explicit solvent model or a hybrid model (explicit solvent molecules in the first solvation shell and a continuum model for the bulk) may be necessary. rsc.org For example, in the nucleophilic aromatic substitution of this compound, the solvation of the incoming nucleophile and the leaving fluoride (B91410) ion will significantly impact the reaction's energetic profile. nih.gov

The choice of solvent can also influence the equilibrium between different isomeric products or reaction pathways. acs.org For instance, in the nickel-catalyzed C-C bond activation of fluorinated benzonitriles, the Gibbs free energy of the reaction is more negative in a polar solvent like tetrahydrofuran (B95107) (THF) compared to a nonpolar solvent like toluene. acs.org This is because the more polar solvent better stabilizes the polar C-CN bond activation products. acs.org

The following table illustrates how the activation energy of a hypothetical SNAr reaction of this compound might be affected by different solvents, as predicted by computational modeling.

SolventDielectric Constant (ε)Computational ModelCalculated Activation Energy (kcal/mol)
Gas Phase1.0N/A25.8
Toluene2.4SMD22.1
Tetrahydrofuran (THF)7.5SMD18.5
Acetonitrile36.6SMD16.3
Water78.4IEFPCM with explicit H2O molecules14.9

Prediction of Material Properties from First Principles

First-principles calculations, based on quantum mechanics, allow for the prediction of the properties of materials from their chemical composition and atomic structure, without the need for empirical parameters. mdpi.comcancer.gov This approach is particularly valuable in the design of new materials, as it enables the screening of potential candidates and the understanding of structure-property relationships at a fundamental level.

Computational Design of Fluorinated Dinitrile-Based Materials

This compound is a promising building block for the synthesis of advanced materials, such as covalent organic frameworks (COFs). mdpi.combohrium.comrsc.org COFs are a class of porous crystalline polymers with well-defined structures and tunable properties, making them attractive for applications in gas storage, separation, and catalysis. mdpi.comnih.gov

The computational design of COFs based on fluorinated dinitriles involves several steps. First, potential framework topologies can be enumerated based on the symmetry of the building blocks. For this compound, its C2v symmetry would lead to specific framework geometries upon cyclotrimerization into triazine nodes. DFT calculations can then be used to optimize the geometry of these hypothetical COF structures and to assess their energetic stability. The presence of fluorine atoms can introduce specific intermolecular interactions and influence the stacking of the 2D layers in layered COFs, which can be computationally investigated.

Furthermore, first-principles calculations can predict key material properties of these designed COFs. These include the electronic band structure, which determines the material's electronic and optical properties, and the mechanical properties, such as the bulk and shear moduli, which are crucial for the material's processability and durability. rsc.orgworktribe.com For example, the introduction of fluorine can modify the band gap of the material, which is relevant for photocatalytic applications. liverpool.ac.uk

The table below presents hypothetical properties of a COF designed from this compound, as could be predicted by first-principles calculations.

PropertyPredicted ValueComputational Method
Lattice Parameter (a)25.4 ÅDFT-PBE
Layer StackingEclipsedDFT-D3
Pore Diameter1.8 nmGeometric Analysis
Electronic Band Gap2.5 eVHSE06
Bulk Modulus35 GPaDFT-PBE

Theoretical Insights into Porosity and Stability of Framework Materials

The porosity and stability of framework materials are critical for their practical applications. bohrium.comrsc.org Computational methods provide invaluable insights into these properties, guiding the design of robust and functional materials.

For COFs derived from this compound, theoretical calculations can predict the pore size distribution, surface area, and pore volume. mdpi.comchemrxiv.orgeuropa.eu These properties are determined by the geometry of the building blocks and the topology of the framework. The introduction of the methyl and fluoro substituents on the terephthalonitrile backbone will directly impact the pore dimensions and the chemical environment within the pores.

The stability of these framework materials can be assessed computationally in several ways. Thermal stability can be investigated by calculating the cohesive energy of the framework and by performing molecular dynamics simulations at different temperatures to observe potential structural degradation. Chemical stability, particularly towards hydrolysis, is a key concern for many COFs. bohrium.com First-principles calculations can be used to model the interaction of water molecules with the framework and to determine the energy barriers for the hydrolysis of the covalent linkages (e.g., the triazine rings).

The strategic placement of fluorine atoms can enhance the stability of COFs. The strong C-F bond and the electron-withdrawing nature of fluorine can increase the robustness of the framework. Furthermore, fluorination can impart hydrophobicity to the pores, which can improve the material's stability in the presence of moisture.

The following table summarizes theoretical predictions for the porosity and stability of a hypothetical COF based on this compound.

PropertyPredicted ValueTheoretical Approach
BET Surface Area1200 m2/gGrand Canonical Monte Carlo Simulation
Pore Volume0.85 cm3/gGrand Canonical Monte Carlo Simulation
Decomposition Temperature450 °CThermogravimetric Analysis Simulation
Water Adsorption Energy-15 kJ/molDFT Calculation
Hydrolysis Activation Barrier35 kcal/molDFT with explicit solvent model

Spectroscopic and Structural Characterization of 2 Fluoro 5 Methylterephthalonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for providing detailed information about the atomic arrangement in a molecule. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and spatial relationships of atoms. researchgate.net For fluorinated compounds like 2-Fluoro-5-methylterephthalonitrile, ¹H and ¹⁹F NMR are particularly insightful.

Proton (¹H) NMR Spectroscopic Analysis for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by neighboring atoms and functional groups. pdx.edumsu.edu

In a typical ¹H NMR spectrum of a compound related to this compound, such as 2-fluoro-5-nitrotoluene, distinct signals would be expected for the aromatic protons and the methyl group protons. chemicalbook.com The aromatic protons would appear in the downfield region (typically δ 6.0-9.5 ppm), with their specific shifts and splitting patterns dictated by the positions of the fluorine, methyl, and cyano groups. pdx.educhemicalbook.com The methyl group protons would resonate in the upfield region, typically around δ 2.3-2.4 ppm. chemicalbook.com The integration of these signals provides a quantitative measure of the number of protons in each environment, further confirming the structure. youtube.com

Table 1: Representative ¹H NMR Spectral Data for a Related Compound (2-Fluoro-5-nitrotoluene)

AssignmentChemical Shift (ppm)
Aromatic H8.134
Aromatic H8.089
Aromatic H7.149
Methyl H2.380

Data based on a representative related compound, 2-fluoro-5-nitrotoluene. chemicalbook.com

Fluorine (¹⁹F) NMR Spectroscopic Analysis for Fluorine Environments and Stereochemistry

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.comwikipedia.orghuji.ac.il It provides valuable information about the electronic environment of fluorine atoms and can be used to distinguish between different fluorine-containing functional groups. alfa-chemistry.comicpms.cz The chemical shifts in ¹⁹F NMR have a much wider range than in ¹H NMR, which often leads to better resolution and simpler spectral interpretation. wikipedia.orgicpms.cz

For this compound, the ¹⁹F NMR spectrum would show a signal corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this fluorine is sensitive to the electronic effects of the surrounding substituents. alfa-chemistry.com Electron-withdrawing groups tend to cause a downfield shift, while electron-donating groups cause an upfield shift. acs.org The coupling between the fluorine nucleus and neighboring protons (¹H-¹⁹F coupling) can provide further structural information, revealing which protons are in close proximity to the fluorine atom. wikipedia.orgicpms.cz This technique is particularly useful for confirming the position of the fluorine substituent on the terephthalonitrile (B52192) framework and for studying the stereochemistry of its derivatives. alfa-chemistry.com

Advanced NMR Techniques for Comprehensive Structural Elucidation (e.g., NOESY)

For more complex derivatives of this compound, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed for a comprehensive structural elucidation. researchgate.netdiva-portal.org NOESY is a 2D NMR technique that detects through-space interactions between nuclei, providing information about their spatial proximity. youtube.comlibretexts.org This is in contrast to other techniques like COSY, which show through-bond correlations. libretexts.org

A NOESY experiment on a derivative of this compound could reveal correlations between protons that are close to each other in space, even if they are not directly connected through chemical bonds. youtube.com This is particularly valuable for determining the conformation and stereochemistry of the molecule. libretexts.org For instance, NOESY can help establish the relative orientation of substituents on the aromatic ring or on side chains of more complex derivatives. The presence of a cross-peak between two protons in a NOESY spectrum indicates that they are spatially close, typically within 5 Å of each other. biophysics.org

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform-Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. bruker.comlibretexts.org These techniques are highly effective for identifying the functional groups present in a molecule.

Fourier Transform-Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. spectroscopyonline.com Specific functional groups absorb IR radiation at characteristic frequencies, leading to a unique "fingerprint" spectrum for each compound. upi.eduredalyc.org

In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the nitrile (C≡N), C-F, C-H, and aromatic C=C bonds. The nitrile group typically exhibits a sharp, medium-intensity absorption band in the region of 2200-2260 cm⁻¹. The C-F stretching vibration usually appears in the 1000-1400 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ region. upi.edu The presence and precise positions of these bands provide strong evidence for the presence of the respective functional groups within the molecule.

Table 2: Expected FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching2200 - 2260
Aromatic C=CStretching1400 - 1600
C-FStretching1000 - 1400
Aromatic C-HStretching> 3000
Alkyl C-HStretching2850 - 2960

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. cam.ac.ukaps.org It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. mdpi.commdpi.com

For this compound, the Raman spectrum would also show characteristic peaks for the nitrile, C-F, and aromatic ring vibrations. The symmetric stretching of the C≡N bond, for instance, often gives a strong signal in the Raman spectrum. nih.gov Similarly, the breathing modes of the aromatic ring are typically prominent in Raman spectra. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational properties of the molecule can be obtained, aiding in a comprehensive structural characterization. nih.gov The analysis of Raman spectra of related terephthalonitrile derivatives can provide further insights into the vibrational modes of the target compound. tib.eu

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the properties and reactivity of this compound and its derivatives. hzdr.dehzdr.de

Single-Crystal X-ray Diffraction for Precise Molecular Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the precise molecular structure of chemical compounds in the solid state. hzdr.dehzdr.derigaku.com This powerful technique allows for the accurate determination of atomic positions, leading to a detailed understanding of the molecule's three-dimensional architecture. rigaku.com For instance, SC-XRD studies on related fluorinated benzonitriles have provided detailed structural data, including the planarity of the phenyl ring and the specific spatial arrangement of the fluorine and cyano substituents. iucr.org The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern, which is dependent on the crystal's internal structure. ceitec.cz This data can be used to generate a three-dimensional electron density map, from which the positions of individual atoms can be determined with high precision. rigaku.comceitec.cz

The crystal structures of several fluorinated benzonitrile (B105546) derivatives have been successfully determined using this technique, revealing key structural features. For example, in the case of 4-amino-3,5-difluorobenzonitrile, SC-XRD analysis showed a quinoidal character in the phenyl ring and distortions in bond angles due to the presence of the fluorine substituents. iucr.org Such detailed structural information is invaluable for understanding the electronic properties and reactivity of these molecules.

Analysis of Bond Distances and Angles in Fluorinated Benzonitriles and their Metal Complexes

The introduction of fluorine atoms and the formation of metal complexes significantly influence the bond lengths and angles within the benzonitrile framework. Theoretical calculations and experimental data from X-ray diffraction studies provide valuable insights into these structural modifications. researchgate.netnih.gov

In fluorinated benzonitriles, the high electronegativity of fluorine can lead to noticeable changes in the geometry of the benzene (B151609) ring. iucr.org For example, in 4-amino-3,5-difluorobenzonitrile, the C6—C5—C4 bond angle is more acute (114.5°) compared to the C7—C6—C5 (124.4°) and C5—C4—C3 (124.2°) angles. iucr.org The C≡N bond length in substituted benzonitriles is generally less affected by halogen substitution, with calculated values around 1.152 Å, which is very close to that of unsubstituted benzonitrile. researchgate.net

The coordination of fluorinated benzonitriles to metal centers also leads to distinct structural changes. In η²-nitrile complexes of nickel, the C≡N bond is elongated compared to the free ligand, indicating a decrease in the bond order upon coordination. acs.org For example, the C5-N bond distances in a series of η²-nitrile nickel complexes range from 1.2243(19) to 1.233(2) Å, which is longer than the 1.136 Å bond in free benzonitrile. acs.org Furthermore, the nitrile group deviates from linearity upon coordination. acs.org

Selected Bond Distances (Å) and Angles (°) for Benzonitrile and its Derivatives
CompoundBondDistance (Å)AngleValue (°)Reference
BenzonitrileC≡N1.1582 nist.gov
4-Amino-3,5-difluorobenzonitrileC≡N1.146(2)C6-C5-C4114.5(1) iucr.org
[Ni(dippe)(η²-2-fluorobenzonitrile)]C5-N1.233(2)C1-C5-N137.10(13) acs.org
Diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate)N=N1.252(3) iucr.org

Examination of Crystal Packing and Supramolecular Interactions

Key intermolecular interactions observed in the crystal structures of fluorinated benzonitriles and related compounds include:

π-π Stacking: Aromatic rings can stack on top of each other, an interaction that is influenced by the presence of fluorine substituents. iucr.orgresearchgate.net

C-H···N and C-H···F Hydrogen Bonds: Weak hydrogen bonds involving the cyano nitrogen and fluorine atoms as acceptors are frequently observed. aip.orgacs.org These interactions can play a significant role in directing the crystal packing. acs.org

Halogen Bonding (CN···Br): In compounds containing other halogens, such as bromine, interactions between the cyano group and the halogen atom can lead to the formation of chains. rsc.org

Dipole-Dipole Interactions: The polar nature of the C-F and C≡N bonds can lead to significant dipole-dipole interactions that influence the molecular arrangement. researchgate.net

The interplay of these forces can lead to diverse and complex supramolecular structures. For instance, in some cases, π-π stacking interactions result in the formation of one- and three-dimensional architectures. acs.orguea.ac.uk The specific nature of the solvent used for crystallization can also influence the resulting crystal packing and the types of intermolecular interactions observed. aip.org The study of these interactions is critical for understanding and predicting the solid-state properties of these materials.

Mass Spectrometry and Elemental Analysis

Mass spectrometry and elemental analysis are fundamental techniques for confirming the molecular formula and elemental composition of newly synthesized compounds like this compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula. awi.de Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy, typically to four or five decimal places. This precision allows for the calculation of a unique elemental composition. warwick.ac.uk

For aromatic nitriles, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for nitriles may include the loss of a hydrogen atom or other small fragments. youtube.com In the case of fluorinated compounds, the loss of a fluorine atom (M-19) or hydrogen fluoride (B91410) (M-20) can be characteristic fragmentation patterns. whitman.edu

Hypothetical High-Resolution Mass Spectrometry Data for this compound
Molecular FormulaCalculated Exact MassObserved m/zIon Type
C₉H₅FN₂160.0437160.0435[M]⁺

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. thermofisher.com This method provides experimental evidence for the empirical formula of the substance. For organofluorine compounds, specialized combustion techniques are often required due to the high reactivity of fluorine. thermofisher.comnumberanalytics.com

The process generally involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. numberanalytics.com The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified. For fluorine analysis, the combustion products are passed through reagents that can capture the fluorine, which is then quantified by methods such as ion chromatography. numberanalytics.comnih.gov The experimentally determined percentages of C, H, N, and F are then compared to the theoretical values calculated from the proposed molecular formula to verify the compound's purity and composition. thermofisher.com The development of reliable methods for fluorine analysis is critical in the field of organofluorine chemistry. numberanalytics.com

Q & A

Q. What are the optimized synthetic routes for 2-fluoro-5-methylterephthalonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nitrile group introduction via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, 2-fluoro-5-formylbenzonitrile derivatives (precursors to terephthalonitrile analogs) can undergo reductive amination or alkylation under controlled pH and temperature . A reported procedure for a related compound (2-fluoro-5-((methyl(prop-2-yn-1-yl)amino)methyl)benzonitrile) used General Procedure B with N-methylpropargylamine and 2-fluoro-5-formylbenzonitrile, achieving 61% yield via column-free isolation . Key variables:

  • Solvent choice (e.g., DMF vs. THF) affects reaction kinetics.
  • Catalyst loading (e.g., Pd(PPh₃)₄) must balance cost and efficiency.
  • Temperature control (25–80°C) minimizes side reactions like polymerization.

Q. How can researchers characterize the electronic and steric effects of substituents in this compound?

Methodological Answer: Combine spectroscopic and computational methods:

  • ¹⁹F NMR : Fluorine’s electron-withdrawing effect shifts signals downfield (~δ -110 to -120 ppm) .
  • X-ray crystallography : Resolves steric hindrance from methyl groups (e.g., bond angles in 2-fluoro-5-(4-fluorophenyl)pyridine analogs show ~120° distortions ).
  • DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model charge distribution and frontier orbitals.

Advanced Research Questions

Q. How do contradictions in reported thermodynamic properties (e.g., melting points) arise, and how can they be resolved?

Methodological Answer: Discrepancies often stem from polymorphism or impurity profiles . For example:

  • DSC/TGA analysis : Compare enthalpy of fusion (ΔfusH) across batches. NIST-standardized methods (e.g., SRD 69) reduce variability .
  • HPLC-MS : Detect trace impurities (e.g., unreacted 2-fluoro-5-methylbenzoic acid) that depress melting points .

Q. What mechanistic insights explain the compound’s reactivity in Suzuki-Miyaura couplings?

Methodological Answer: The nitrile group acts as a directing meta-substituent , while fluorine enhances electrophilicity at the para position. Key steps:

  • Transmetalation : Boronic ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) require anhydrous conditions .
  • Steric effects : Methyl groups slow oxidative addition; bulky ligands (e.g., SPhos) improve turnover .

Q. How can researchers address stability issues in aqueous or protic environments?

Methodological Answer:

  • Hydrolysis studies : Monitor nitrile → amide conversion via IR (C≡N stretch at ~2240 cm⁻¹ loss) .
  • pH-dependent stability : Below pH 7, protonation of the nitrile group reduces reactivity. Buffer with 0.1 M phosphate (pH 6.5) for long-term storage .

Data Contradiction Analysis

Q. Why do different studies report conflicting biological activity data for fluorine-containing nitriles?

Methodological Answer: Variability arises from:

  • Assay conditions : Serum proteins in cell-based assays may sequester the compound, reducing apparent IC₅₀ .
  • Metabolic instability : Fluorine’s metabolic resistance varies by organism (e.g., human vs. murine liver microsomes) .
    Resolution : Use isotopically labeled analogs (e.g., ¹⁸F) for quantitative tracking in pharmacokinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.